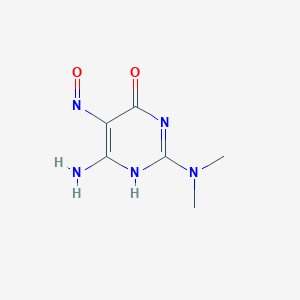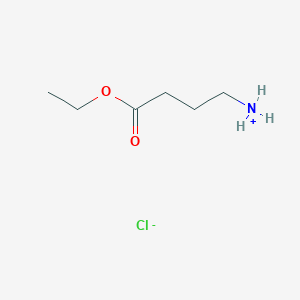
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinium iodide moiety and a dimethyl-4-oxo-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide typically involves the reaction of N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts with various reagents. One common method involves the use of trialkyl phosphites in the presence of sodium iodide, which leads to the formation of regiospecific dihydro-intermediates. These intermediates can be decomposed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition Reactions: Carbanions derived from carbon acids can add regiospecifically to the pyridinium γ-position, yielding 1,4-dihydro-adducts.
Common Reagents and Conditions
Grignard Reagents: These reagents are commonly used for the regiospecific synthesis of 4-substituted pyridines from N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts.
Trialkyl Phosphites: Used in the presence of sodium iodide to form dihydro-intermediates.
Major Products Formed
4-Alkyl- and 4-Aryl-Pyridines: These are major products formed when the compound reacts with Grignard reagents.
Dialkyl Pyridin-4-yl-Phosphonates: Formed from the reaction with trialkyl phosphites.
Scientific Research Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide has several scientific research applications:
Synthetic Chemistry: Used as a reagent for the regiospecific synthesis of substituted pyridines.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide involves its ability to participate in regiospecific reactions. The compound’s structure allows for selective interactions with various reagents, leading to the formation of specific products. The molecular targets and pathways involved in these reactions are primarily related to the pyridinium and pyridinyl moieties, which facilitate nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethyl-4-oxopyridin-1-yl)quinolinium Salts: These compounds share a similar structure but include a quinolinium moiety instead of a pyridinium moiety.
N-(2,6-Dimethyl-4-oxopyridin-1-yl)isoquinolinium Salts: Similar to the quinolinium salts but with an isoquinolinium moiety.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is unique due to its specific regiospecific reactivity and the ability to form a wide range of substituted pyridines. This makes it a valuable reagent in synthetic chemistry and other scientific research applications .
Properties
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIPNHNUYFOOMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)








![1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B7777657.png)



